![molecular formula C11H12F2N2OS B2949143 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone CAS No. 2195937-29-0](/img/structure/B2949143.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the spirocyclic family of compounds, which are known for their diverse pharmacological activities.5]octan-6-yl)(thiazol-4-yl)methanone.
Mecanismo De Acción
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and decrease the expression of certain oncogenes. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone in lab experiments include its potent antitumor activity, broad-spectrum antibacterial and antifungal activity, and relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to determine the toxicity and safety of this compound in vivo.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Studies to determine the potential of this compound as a lead compound for the development of new anticancer, antibacterial, and antifungal agents.
5. Studies to determine the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone is a promising compound with potential therapeutic applications. Its potent antitumor, antibacterial, and antifungal activity make it a valuable compound for further research. However, further studies are needed to fully understand its mechanism of action and determine its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone involves the reaction of 2-amino-2-methylpropane-1,3-diol with 2-chloro-1,1,1-trifluoroethane, followed by the reaction with thiazole-4-carbaldehyde. The reaction is carried out under mild conditions and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising activity against bacterial and fungal infections.
Propiedades
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2OS/c12-11(13)6-10(11)1-3-15(4-2-10)9(16)8-5-17-7-14-8/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBTVDBYHCGJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2949060.png)
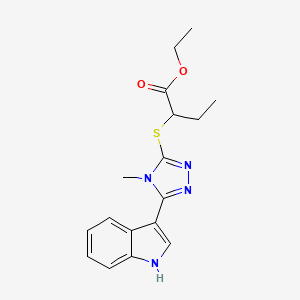
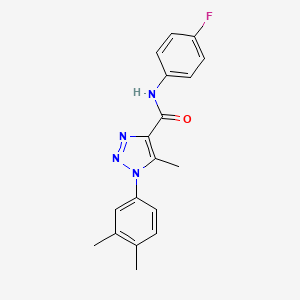
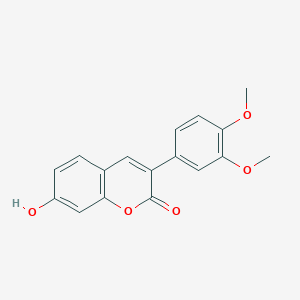
![4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2949067.png)
![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)
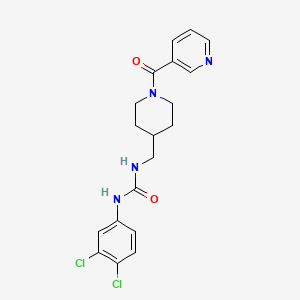
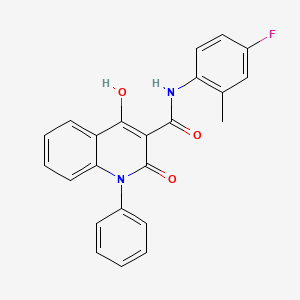
![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)


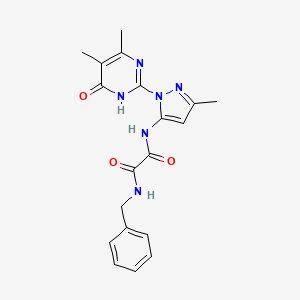
![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)